molecular formula C7H17Cl2N3O B135485 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride CAS No. 146788-11-6

2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride

Cat. No.: B135485
CAS No.: 146788-11-6
M. Wt: 230.13 g/mol
InChI Key: MSSSYVVCMQOTDS-UHFFFAOYSA-N
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Description

2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride is a chemical compound with a molecular formula of C7H16Cl2N3O. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is often used as an intermediate in the synthesis of various pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride typically involves the reaction of 4-methylpiperazine with ethyl chloroacetate, followed by hydrolysis and subsequent reaction with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:

    Temperature: The reactions are usually carried out at room temperature or slightly elevated temperatures.

    Solvents: Common solvents used include ethanol, methanol, and water.

    Catalysts: Acidic catalysts such as hydrochloric acid are often employed to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various substituted piperazine derivatives, which are valuable intermediates in pharmaceutical synthesis.

Scientific Research Applications

2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Serves as an intermediate in the production of drugs targeting neurological and psychiatric disorders.

    Industry: Utilized in the manufacture of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-2-(piperazin-1-yl)ethanamine
  • 4-Amino-1-(4-methylpiperazin-1-yl)butan-1-one
  • 2-(4-Methylpiperazin-1-yl)ethanol

Uniqueness

2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ability to form stable dihydrochloride salts enhances its solubility and stability, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-amino-1-(4-methylpiperazin-1-yl)ethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O.2ClH/c1-9-2-4-10(5-3-9)7(11)6-8;;/h2-6,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSSYVVCMQOTDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373398
Record name 2-Amino-1-(4-methylpiperazin-1-yl)ethan-1-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146788-11-6
Record name 2-Amino-1-(4-methylpiperazin-1-yl)ethan-1-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 146788-11-6
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